Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Bicyclic Core Architecture: [3.1.0] Azabicyclohexane Framework
The fundamental structural backbone of this compound is built upon the 3-azabicyclo[3.1.0]hexane framework, which represents a distinctive heterocyclic system characterized by the fusion of a three-membered cyclopropane ring with a five-membered pyrrolidine ring. This bicyclic architecture creates a highly strained yet remarkably stable molecular scaffold, where the cyclopropane ring introduces significant angle strain that influences the reactivity patterns and conformational preferences of the entire molecule. The numerical designation [3.1.0] follows the systematic nomenclature for bicyclic systems, indicating three atoms in the first bridge, one atom in the second bridge, and zero atoms in the third bridge between the bridgehead carbons.
The 3-azabicyclo[3.1.0]hexane core system exhibits unique geometric constraints that arise from the inherent strain energy associated with the cyclopropane unit. The C-C-C bond angles in the three-membered ring are compressed to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees. This angular compression results in increased p-character in the carbon-carbon bonds, leading to enhanced reactivity toward ring-opening reactions and unique electronic properties that distinguish these compounds from their unstrained analogs. The nitrogen atom positioned at the 3-position of the bicyclic framework adopts a pyramidal geometry, with the lone pair of electrons oriented in a specific spatial arrangement that influences both the chemical reactivity and potential biological interactions of the molecule.
Structural analysis reveals that the bicyclic core maintains a highly rigid conformation due to the constraints imposed by the fused ring system. The pyrrolidine portion of the molecule adopts an envelope conformation, where one of the carbon atoms is displaced from the plane defined by the other four atoms. This conformational rigidity is particularly important for biological activity, as it ensures that pharmacophoric elements are presented in a well-defined three-dimensional arrangement. The strain energy inherent in the cyclopropane ring also contributes to the metabolic stability of these compounds, as the ring system is resistant to enzymatic degradation processes that commonly affect more flexible molecular frameworks.
The electronic properties of the azabicyclohexane core are significantly influenced by the incorporation of the nitrogen heteroatom. The nitrogen's lone pair can participate in various types of chemical interactions, including hydrogen bonding, coordination with metal centers, and electrostatic interactions with biological targets. The basicity of the nitrogen atom is moderated by the ring strain and the geometric constraints of the bicyclic system, resulting in pKa values that differ substantially from those of acyclic or monocyclic amines. This altered basicity profile has important implications for the compound's solubility characteristics, membrane permeability, and potential drug-like properties.
Stereochemical Configuration: Absolute (1R,5S,6S) Conformation
The stereochemical complexity of Ethyl (1R,5S,6S)-3-Carbobenzyloxy-3-azabicyclo[3.1.0]hexane-6-carboxylate arises from the presence of multiple chiral centers within the bicyclic framework, specifically at positions 1, 5, and 6. The absolute configuration is designated using the Cahn-Ingold-Prelog priority rules, with the stereochemical descriptors (1R,5S,6S) indicating the spatial arrangement of substituents around each chiral center. This particular stereoisomer represents one of eight possible diastereomers that could theoretically exist for this molecular framework, highlighting the importance of stereoselective synthetic methodologies in obtaining the desired compound with high stereochemical purity.
The (1R) configuration at the bridgehead position establishes the fundamental stereochemical framework for the entire bicyclic system. At this position, the carbon atom is bonded to two carbon atoms of the cyclopropane ring and one carbon atom of the pyrrolidine ring, creating a quaternary stereocenter with defined spatial orientation. The R configuration indicates that when the substituents are arranged according to their Cahn-Ingold-Prelog priorities, the sequence follows a clockwise direction when viewed from the perspective that places the lowest priority group behind the chiral center. This stereochemical arrangement significantly influences the overall molecular shape and the relative positioning of functional groups throughout the molecule.
The (5S) configuration at the second bridgehead position further defines the three-dimensional architecture of the bicyclic core. This stereocenter is crucial for determining the relative orientation of the carbobenzyloxy protecting group and influences the accessibility of the nitrogen atom for chemical reactions. The S configuration at this position creates a specific spatial relationship between the two bridgehead carbons, establishing the overall topology of the bicyclic framework. This stereochemical arrangement is particularly important for biological activity, as it determines the presentation of the nitrogen lone pair and influences the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
The (6S) configuration at the ester-bearing carbon represents the third chiral center and is critical for defining the spatial orientation of the ethyl carboxylate group. This stereochemical arrangement affects both the chemical reactivity of the ester functionality and the overall molecular conformation. The S configuration at this position places the carboxylate group in a specific orientation relative to the bicyclic core, influencing both the molecule's physical properties and its potential for intermolecular interactions. This stereochemical relationship is particularly important for synthetic applications, as it determines the regioselectivity and stereoselectivity of subsequent chemical transformations.
The combined stereochemical information (1R,5S,6S) creates a unique three-dimensional molecular architecture that cannot be superimposed on its mirror image, establishing the compound as a single enantiomer with distinct physical, chemical, and potentially biological properties. The stereochemical purity of this compound is typically determined using chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents, ensuring enantiomeric excess values greater than 95 percent for pharmaceutical applications.
Protective Group Analysis: Carbobenzyloxy Functionality
The carbobenzyloxy (carbobenzoxy) protecting group attached to the nitrogen atom at the 3-position represents a crucial synthetic modification that temporarily masks the reactivity of the amino functionality while allowing selective chemical transformations at other positions of the molecule. This protecting group, commonly abbreviated as Carbobenzyloxy in systematic nomenclature, consists of a benzyl ester of carbonic acid that forms a carbamate linkage with the nitrogen atom. The protecting group strategy is essential in multi-step synthetic sequences, where the free amino group might interfere with desired reactions or undergo unwanted side reactions.
The carbobenzyloxy group provides several important advantages in synthetic chemistry applications. First, it offers excellent stability under basic conditions, allowing for reactions involving strong bases such as lithium diisopropylamide or sodium hydride without concern for protecting group removal. Second, the aromatic benzyl component provides additional stability through resonance stabilization of the carbamate carbonyl group, making the protecting group resistant to nucleophilic attack under mild to moderate reaction conditions. Third, the protecting group can be selectively removed under specific conditions, typically through catalytic hydrogenation or treatment with strong acids, providing versatility in synthetic planning.
The electronic effects of the carbobenzyloxy group significantly influence the properties of the nitrogen atom and the adjacent bicyclic framework. The electron-withdrawing nature of the carbamate carbonyl group reduces the basicity of the nitrogen atom, effectively neutralizing its nucleophilic character and preventing unwanted alkylation or acylation reactions. This electronic modification also influences the conformation of the bicyclic system, as the carbonyl group can participate in intramolecular hydrogen bonding or dipole-dipole interactions that stabilize specific conformational arrangements. The aromatic benzyl component adds significant molecular volume and hydrophobic character to the compound, affecting its solubility profile and potential membrane permeability characteristics.
Spectroscopic analysis of the carbobenzyloxy protecting group provides valuable structural information. In infrared spectroscopy, the carbamate carbonyl group typically exhibits a strong absorption band at approximately 1700 cm⁻¹, which is characteristic of amide-type carbonyls. The aromatic benzyl component contributes additional absorption bands in the 1600-1500 cm⁻¹ region, corresponding to aromatic carbon-carbon stretching vibrations. In proton nuclear magnetic resonance spectroscopy, the benzyl methylene protons appear as a characteristic singlet around 5.1 parts per million, while the aromatic protons of the benzyl group exhibit complex multipicity patterns in the 7.2-7.4 parts per million range.
The synthetic utility of the carbobenzyloxy protecting group extends beyond simple masking of amino functionality. The protecting group can serve as a directing group for stereoselective reactions, influencing the facial selectivity of cycloaddition reactions or the regioselectivity of electrophilic aromatic substitution processes. Additionally, the carbobenzyloxy group can be modified through various chemical transformations, including reduction to the corresponding benzyl carbamate or oxidation to introduce additional functional groups, providing access to structurally diverse analogs of the parent compound.
Ester Moiety Characterization: Ethyl Carboxylate Substituent
The ethyl carboxylate functionality positioned at the 6-position of the azabicyclohexane framework represents a key structural element that significantly influences both the chemical properties and potential applications of the compound. This ester group, formed through the condensation of a carboxylic acid with ethanol, exhibits the characteristic molecular framework of an ethyl ester with the empirical formula -COOEt. The ester functionality serves multiple purposes in the molecular design, acting as both a site for further chemical elaboration and a modulator of the compound's physicochemical properties.
The chemical reactivity of the ethyl ester group is governed by the electrophilic nature of the carbonyl carbon, which serves as a target for nucleophilic attack in various chemical transformations. Under basic conditions, the ester can undergo saponification to yield the corresponding carboxylic acid, while treatment with nucleophiles such as amines or hydrazines can lead to transamidation reactions that introduce nitrogen-containing functional groups. The ethyl ester is also susceptible to reduction reactions using reagents such as lithium aluminum hydride or diisobutylaluminum hydride, which can selectively convert the ester to the corresponding primary alcohol.
Spectroscopic characterization of the ethyl ester functionality provides distinctive analytical signatures that aid in structural confirmation and purity assessment. In infrared spectroscopy, the ester carbonyl group exhibits a characteristic strong absorption band at approximately 1735 cm⁻¹, which falls within the typical range for saturated aliphatic esters. This absorption frequency is slightly higher than that observed for carboxylic acids or amides due to the electron-withdrawing effect of the oxygen atom attached to the carbonyl carbon. Additionally, the ester group displays two prominent carbon-oxygen stretching vibrations at approximately 1200 cm⁻¹ and 1100 cm⁻¹, corresponding to the asymmetric carbon-carbon-oxygen stretch and the oxygen-carbon-carbon stretch, respectively.
The spatial orientation of the ethyl ester group relative to the bicyclic core significantly influences the overall molecular conformation and intermolecular interactions. The (6S) stereochemical configuration places the ester group in a specific three-dimensional arrangement that affects both the compound's crystal packing behavior and its solution-state conformation. This stereochemical relationship is particularly important for biological applications, as the ester group can participate in hydrogen bonding interactions with protein residues or serve as a recognition element for enzymatic hydrolysis. The ethyl portion of the ester contributes additional lipophilic character to the molecule, potentially enhancing membrane permeability and tissue distribution properties.
The following table summarizes key spectroscopic data for the ethyl carboxylate functionality:
| Spectroscopic Method | Characteristic Signal | Frequency/Chemical Shift | Intensity |
|---|---|---|---|
| Infrared Spectroscopy | Carbonyl Stretch | 1735 cm⁻¹ | Strong |
| Infrared Spectroscopy | Carbon-Oxygen Stretch (asymmetric) | 1200 cm⁻¹ | Strong |
| Infrared Spectroscopy | Oxygen-Carbon Stretch | 1100 cm⁻¹ | Strong |
| ¹H Nuclear Magnetic Resonance | Ethyl Methylene Protons | 4.2 parts per million | Quartet |
| ¹H Nuclear Magnetic Resonance | Ethyl Methyl Protons | 1.3 parts per million | Triplet |
| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | 170 parts per million | Singlet |
Properties
IUPAC Name |
3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEJHXZQYANNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclic Core Construction
The bicyclo[3.1.0]hexane core is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrrole derivatives. Nguyen et al. demonstrated that reacting N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under dirhodium(II) catalysis (0.1 mol% Rh₂(S-PTTL)₄) in dichloromethane at 23°C yields the bicyclic ester with high stereocontrol . Key parameters include:
| Parameter | Condition | Yield (%) | Stereoselectivity (exo:endo) |
|---|---|---|---|
| Catalyst loading | 0.1 mol% Rh₂(S-PTTL)₄ | 85 | 95:5 |
| Solvent | Dichloromethane | - | - |
| Temperature | 23°C | - | - |
The exo-selectivity arises from the catalyst’s ability to enforce a suprafacial trajectory during cyclopropanation . Subsequent hydrolysis under basic conditions (NaOH, THF/H₂O) converts the ester to the carboxylic acid, though this step is omitted when the ethyl ester is retained .
Cbz Protection Strategy and Telescoped Synthesis
Following cyclopropanation, the N-Boc group is replaced with a carboxybenzyl (Cbz) protecting group. A telescoped procedure eliminates intermediate purification:
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Deprotection : The crude cyclopropanation product is treated with HCl in dioxane to remove the Boc group.
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Cbz Protection : The free amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine, achieving >90% conversion .
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Workup : The mixture is concentrated, and the product is isolated via extraction with ethyl acetate, yielding Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate in 76% overall yield .
This method avoids chromatography, making it scalable for gram-scale synthesis .
Alternative Routes via Dehydrohalogenation and Cyanide Addition
Patent EP0008813B1 outlines a route starting from 3-halo-3-azabicyclo[3.1.0]hexane derivatives :
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Dehydrohalogenation : 3-Chloro-3-azabicyclo[3.1.0]hexane is treated with sodium hydroxide in ethanol at 60°C to form 3-azabicyclo[3.1.0]hex-2-ene.
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Bisulfite-Cyanide Addition : The enamine reacts with sodium bisulfite, followed by sodium cyanide, to yield 2-cyano-3-azabicyclo[3.1.0]hexane.
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Esterification : The nitrile is hydrolyzed to the carboxylic acid using HCl/EtOH, then esterified with ethanol under acidic conditions .
While this route provides access to the carboxylic acid precursor, stereochemical outcomes are less predictable compared to dirhodium catalysis .
Stereochemical Control and Resolution
The (1R,5S,6S) configuration is achieved through:
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Chiral Dirhodium Catalysts : Rh₂(S-PTTL)₄ induces >95% enantiomeric excess (ee) in the cyclopropanation step .
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Dynamic Kinetic Resolution : In patent WO2014173375A1, reductive amination of a chiral aldehyde precursor with a tropane core ensures correct stereochemistry . Though developed for Maraviroc synthesis, this strategy is adaptable to the target compound by substituting the aldehyde with a Cbz-protected amine .
Comparative Analysis of Methods
Critical Reaction Parameters
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Solvent Effects : Dichloromethane optimizes dirhodium catalyst activity, while ethanol improves dehydrohalogenation kinetics .
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Temperature : Cyclopropanation proceeds optimally at 23°C, whereas dehydrohalogenation requires 60°C .
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Catalyst Loadings : Dirhodium(II) at 0.1 mol% achieves high turnover, reducing costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the ester or protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amine, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related analogs based on substituents, stereochemistry, and applications:
Key Observations :
- Stereochemistry : The 6S vs. 6R configuration (e.g., target vs. compound) alters spatial orientation, impacting binding affinity in enzyme inhibitors .
- Protecting Groups: Cbz: Stable under basic/acidic conditions but cleaved by hydrogenolysis. Ideal for intermediates requiring orthogonal protection . Boc: Acid-labile, enabling selective deprotection in acidic media (e.g., TFA), as seen in BET inhibitor syntheses .
- Functional Groups :
Physicochemical Properties
- Solubility: Ethyl esters (e.g., target compound) enhance solubility in organic solvents (THF, DCM), facilitating reactions in non-polar media .
- Stability: Cbz group stable under acidic/basic conditions but sensitive to hydrogenolysis. Boc group labile in acids (e.g., TFA), enabling selective deprotection .
Biological Activity
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound belongs to the class of azabicyclohexane derivatives, characterized by a unique bicyclic structure that contributes to its biological activity. The synthesis typically involves:
- Starting Materials : The synthesis begins with an appropriate azabicyclohexane precursor.
- Protection : The amino group is protected using a carbobenzyloxy (Cbz) group.
- Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
This synthetic route allows for the selective modification of functional groups, enhancing the compound's bioactivity and stability .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The rigid bicyclic structure influences binding affinity and specificity towards these targets, which may include various enzymes and receptors involved in cellular signaling pathways .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study noted that certain derivatives could inhibit cell cycle progression in cancer cells:
- Cell Cycle Arrest : Compounds demonstrated the ability to arrest cells at the G0/G1 phase of the cell cycle, which is crucial for preventing tumor growth .
- Cytotoxicity : The compound showed cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with azabicyclohexane derivatives:
- Neurotransmitter Modulation : These compounds may influence neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases .
- Inhibition of Neuroinflammation : Some studies have highlighted their role in reducing neuroinflammatory markers, which is pivotal in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate?
- Answer : The compound is typically synthesized via cyclopropanation or condensation reactions. A key method involves reacting N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol % loading), achieving yields up to 66% under optimized conditions . Alternatively, sequential halogen displacement (e.g., using 2,5-dichloro-3-nitropyridine) with alkoxide and the bicyclic ester precursor, followed by hydrolysis, is employed to generate intermediates . For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical to retain the (1R,5S,6S) configuration .
Q. How do reaction conditions influence the stability of this bicyclic compound during synthesis?
- Answer : Stability is highly sensitive to temperature and pH. Hydrolysis of the ester group occurs readily under basic conditions (e.g., NaOH in methanol at RT), necessitating pH control during purification . Elevated temperatures (>100°C) in polar solvents like butyronitrile can lead to ring-opening side reactions, requiring strict thermal monitoring . Catalytic hydrogenation (e.g., Fe/NH4Cl in ethanol) is preferred for reducing nitro groups without destabilizing the bicyclic core .
Q. What structural features dictate its reactivity in medicinal chemistry applications?
- Answer : The Cbz (carbobenzoxy) group enhances solubility in organic solvents and acts as a protective group for the nitrogen, enabling selective deprotection under hydrogenolysis . The bicyclo[3.1.0]hexane scaffold imposes rigidity, favoring interactions with flat binding pockets (e.g., enzymes like histone deacetylases) . The ester moiety allows further derivatization via hydrolysis to carboxylic acids or amide coupling .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during large-scale synthesis?
- Answer : Enantioselective cyclopropanation using chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) ensures >90% ee . Post-synthesis, diastereomeric salts (e.g., with tartaric acid) can resolve impurities via crystallization . Advanced HPLC methods with chiral stationary phases (e.g., Chiralpak AD-H) are recommended for purity validation .
Q. What strategies address low yields in fluorinated analog synthesis?
- Answer : Fluorination via photoredox catalysis (e.g., using Ir(ppy)₃ and Selectfluor) improves regioselectivity for 3,3-difluoro derivatives . For electrophilic fluorination, in situ generation of fluorinating agents (e.g., DAST) minimizes side reactions . Low yields in Suzuki couplings (e.g., with aryl boronic acids) are mitigated by PdCl₂(dppf) catalysts and microwave-assisted heating .
Q. How to resolve contradictions in reported biological activity data?
- Answer : Discrepancies in IC₅₀ values (e.g., for IDH1 inhibition) often arise from assay conditions. Standardize cell lines (e.g., AML cells for IDH1 studies) and use orthogonal assays (e.g., ITC for binding affinity vs. enzymatic activity) . For receptor targets, molecular dynamics simulations clarify stereospecific interactions, distinguishing active vs. inactive conformers .
Q. What methodologies validate the compound’s mechanism in epigenetic modulation?
- Answer : Use CRISPR-edited isogenic cell lines to compare effects on wild-type vs. mutant histone deacetylases (HDACs) . Pharmacodynamic studies in mice (e.g., ChIP-seq for histone acetylation) confirm target engagement . Competitive binding assays with fluorescent probes (e.g., TSA-FITC) quantify HDAC inhibition potency .
Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?
- Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) while maintaining molecular weight <400 Da . Propionyl or benzyl ether modifications on the azabicyclo core enhance logP values (target 2–3) without compromising solubility . In silico BBB permeability models (e.g., SwissADME) prioritize compounds with polar surface area <90 Ų .
Methodological Tables
Table 1 : Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Catalysts | Yield Range | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aq), MeOH, RT | 38–85% | |
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, DMF | 60–75% | |
| Fluorination | Ir(ppy)₃, Selectfluor, CH₃CN | 45–66% |
Table 2 : Biological Activity Comparison
| Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| IDH1 R132H | Enzymatic | 120 ± 15 | TF-1 AML | |
| HDAC6 | Fluorescence | 8.2 ± 1.3 | HEK293 | |
| SERT | Radioligand | 4.5 ± 0.7 | Rat brain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
